2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide
Overview
Description
“2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide” is a chemical compound with the CAS Number: 941165-98-6 . It has a molecular weight of 255.74 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The methoxy group of this compound lies very close to the plane of the phenyl ring . The acetamido group is twisted out of this plane by 28.87 (5) . In the crystal, a three-dimensional structure is generated by N—H O, C—H O, and C—H Cl hydrogen bonds plus C—H (ring) interactions .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 255.74 .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study investigated the metabolism of chloroacetamide herbicides (including similar compounds to 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide) in human and rat liver microsomes. The research highlighted the metabolic pathways leading to potentially carcinogenic products through complex activation pathways. It was found that certain cytochrome P450 isoforms are responsible for the human metabolism of these compounds, suggesting their significant role in the biotransformation of chloroacetamides (Coleman et al., 2000).
Green Synthesis of Azo Disperse Dyes Intermediates
Another study focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. A novel Pd/C catalyst was developed for the hydrogenation process, which is crucial for producing such intermediates efficiently and sustainably (Zhang Qun-feng, 2008).
Synthesis and Characterization of Acetamide Derivatives
Research on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide revealed the process involving N-methylaniline, chloracetyl chloride, and other reagents. This study contributes to the understanding of synthesizing specific acetamide derivatives, providing insights into their potential applications in various chemical industries (Zhong-cheng & Shu Wan-yin, 2002).
Antimicrobial Properties of Acetamide Derivatives
Further investigation into the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides demonstrated their promising antibacterial and antifungal activities. This research opens pathways for developing new antimicrobial agents, highlighting the therapeutic potential of acetamide derivatives (Debnath & Ganguly, 2015).
Environmental Impact and Biodegradation
The environmental fate and biodegradation of chloroacetamide herbicides, including alachlor, have been extensively studied. A notable study isolated a new alachlor-degrading bacterium, proposing a novel degradation pathway for alachlor, which could significantly impact environmental conservation efforts by mitigating the contamination risks posed by such herbicides (Lee & Kim, 2022).
Future Directions
properties
IUPAC Name |
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)13(15-12(16)8-14)10-4-6-11(17-3)7-5-10/h4-7,9,13H,8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLOFGIIULWZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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